1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride
Overview
Description
“1-(2,5-difluoro-4-methoxyphenyl)-5-propyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 1803588-56-8 . It has a molecular weight of 303.74 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15F2N3O.ClH/c1-3-4-11-10 (16)7-17-18 (11)12-5-9 (15)13 (19-2)6-8 (12)14;/h5-7H,3-4,16H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing pyrazole rings, are valuable in synthesizing various classes of heterocyclic compounds and dyes. The unique reactivity of certain heterocyclic scaffolds offers mild conditions for generating diverse compounds, potentially implicating the specified chemical in synthesizing analogs with varied scientific applications (Gomaa & Ali, 2020).
Environmental Remediation
Amine-functionalized sorbents have been identified as effective for removing persistent and harmful chemicals from water, suggesting that compounds with amine functionalities, similar to the queried chemical, could be explored for environmental cleanup efforts, particularly in treating contaminated water sources (Ateia et al., 2019).
Anticancer Research
Pyrazoline derivatives, a class of compounds related to the specified chemical, have been extensively studied for their anticancer activities. These compounds' synthesis and biological evaluation could provide a basis for developing new anticancer agents, suggesting potential therapeutic applications for similar compounds (Ray et al., 2022).
Pharmacological Properties
The synthesis of pyrazoline derivatives and their evaluation for various biological activities, including anti-inflammatory, antibacterial, and potential anticancer properties, underscores the significance of pyrazole-containing compounds in medicinal chemistry. This suggests that the specific compound could have unexplored pharmacological potentials (Kaur et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
1-(2,5-difluoro-4-methoxyphenyl)-5-propylpyrazol-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N3O.ClH/c1-3-4-11-10(16)7-17-18(11)12-5-9(15)13(19-2)6-8(12)14;/h5-7H,3-4,16H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUCMOWKSNZIIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC(=C(C=C2F)OC)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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